![molecular formula C16H16N2O2S2 B2423799 2-(benzylsulfanyl)-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1326900-13-3](/img/structure/B2423799.png)
2-(benzylsulfanyl)-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
2-(Benzylsulfanyl)-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound belongs to the class of thienopyrimidines and has been synthesized using various methods.
Scientific Research Applications
2-(Benzylsulfanyl)-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one has been extensively studied for its potential applications in scientific research. This compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, it has been shown to have anti-inflammatory and neuroprotective effects.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one is not fully understood. However, it is believed to act by inhibiting various enzymes and proteins involved in the growth and survival of cancer cells. It has also been found to modulate the immune system and reduce inflammation.
Biochemical and Physiological Effects:
2-(Benzylsulfanyl)-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of various enzymes such as topoisomerase and tyrosine kinase. Additionally, it has been shown to modulate the expression of various genes involved in cancer progression and inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(benzylsulfanyl)-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one in lab experiments is its potential to inhibit the growth of cancer cells. This makes it an ideal candidate for studying the mechanisms of cancer cell growth and developing new therapies for cancer treatment. However, there are also limitations to using this compound in lab experiments. One of the main limitations is its toxicity, which can affect the viability of normal cells.
Future Directions
There are several future directions for the study of 2-(benzylsulfanyl)-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one. One of the main directions is to further investigate its potential as a cancer therapy. This could involve studying its mechanism of action in more detail and developing new derivatives with improved efficacy and reduced toxicity. Additionally, there is potential for studying its effects on other diseases such as inflammation and neurological disorders. Finally, there is potential for studying its use as a diagnostic tool for cancer and other diseases.
Synthesis Methods
The synthesis of 2-(benzylsulfanyl)-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one has been achieved using various methods. One of the most common methods involves the reaction of 2-aminothiophene with 2-chloro-4,6-dimethoxypyrimidine in the presence of a base such as potassium carbonate. This reaction results in the formation of the intermediate product, which is then reacted with benzyl mercaptan to obtain the final product.
properties
IUPAC Name |
2-benzylsulfanyl-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S2/c1-20-9-8-18-15(19)14-13(7-10-21-14)17-16(18)22-11-12-5-3-2-4-6-12/h2-7,10H,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKAGXHPAYAYLRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C=CS2)N=C1SCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylsulfanyl)-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one |
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